molecular formula C14H12N2O2 B2838165 methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 846579-00-8

methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No. B2838165
CAS RN: 846579-00-8
M. Wt: 240.262
InChI Key: KUCMXGNRHPZNOS-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a synthetic compound that belongs to the class of indole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may limit its potential applications in vivo.

Future Directions

There are several potential future directions for the research on methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate. One of the directions is the identification of its molecular targets and the elucidation of its mechanism of action. Another direction is the optimization of its chemical structure to improve its potency and selectivity. Additionally, the evaluation of its pharmacokinetics and toxicity in vivo may provide valuable insights into its potential applications as a therapeutic agent.

Synthesis Methods

The synthesis of methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can be achieved through several methods. One of the commonly used methods involves the reaction between 3-bromo-1H-indole-2-carboxylic acid and pyrrole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.

properties

IUPAC Name

methyl 3-pyrrol-1-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-14(17)12-13(16-8-4-5-9-16)10-6-2-3-7-11(10)15-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCMXGNRHPZNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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